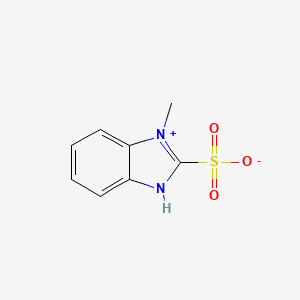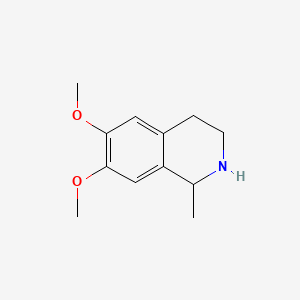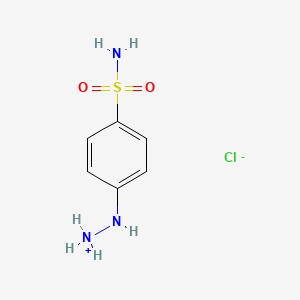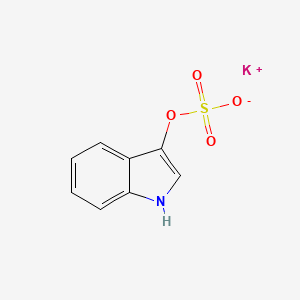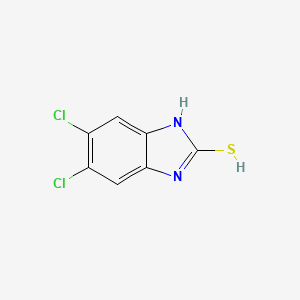
5,6-dichloro-1H-benzimidazole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-dichloro-1H-benzimidazole-2-thiol is a heterocyclic compound with the molecular formula C7H4Cl2N2S It is known for its unique chemical structure, which includes a benzimidazole ring substituted with chlorine atoms at positions 5 and 6, and a thiol group at position 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-1H-benzimidazole-2-thiol typically involves the reaction of o-phenylenediamine with carbon disulfide in the presence of a base, followed by chlorination. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid. The process can be summarized as follows:
Formation of Benzimidazole Ring: o-phenylenediamine reacts with carbon disulfide to form benzimidazole-2-thiol.
Chlorination: The benzimidazole-2-thiol is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at positions 5 and 6.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-dichloro-1H-benzimidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form benzimidazole derivatives with different substituents.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines or thiols can replace chlorine atoms under basic conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Benzimidazole derivatives.
Substitution: Amino or thiol-substituted benzimidazoles.
Applications De Recherche Scientifique
5,6-dichloro-1H-benzimidazole-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of 5,6-dichloro-1H-benzimidazole-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The chlorine atoms enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. Pathways involved include the inhibition of RNA polymerase and disruption of cellular redox balance.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,6-dichloro-1H-benzimidazole hydrochloride
- 2-chloro-5,6-dimethoxy-1H-benzimidazole
- 5-chloro-2-methyl-4,6-dinitro-1H-benzimidazole
Uniqueness
5,6-dichloro-1H-benzimidazole-2-thiol is unique due to the presence of both chlorine atoms and a thiol group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced antimicrobial and anticancer properties, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
5,6-dichloro-1H-benzimidazole-2-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2S/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDOMGKBKBKUHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(N2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(N2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
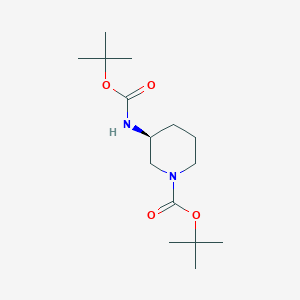


![4-chloro-3H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7722269.png)
![4-chloro-2-methylsulfanyl-3H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7722272.png)
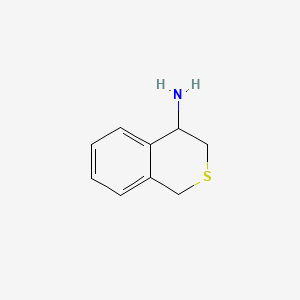

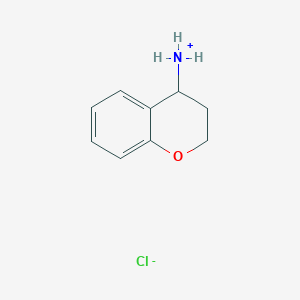
![6-benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B7722305.png)
![5,7-dimethyl-8H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B7722316.png)
